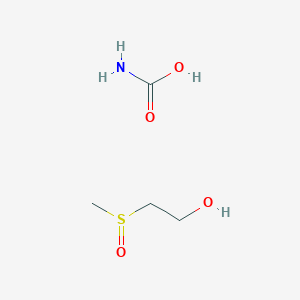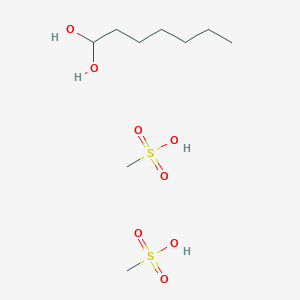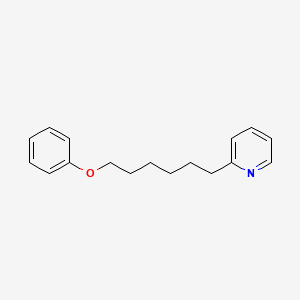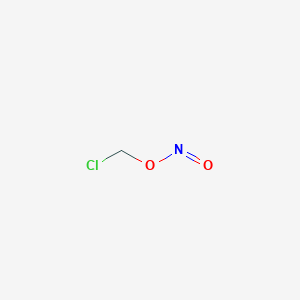![molecular formula C10H8 B14298654 Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene CAS No. 118226-93-0](/img/structure/B14298654.png)
Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene: is an organic compound with the molecular formula C10H8 . It is a bicyclic hydrocarbon that features a unique structure with multiple double bonds, making it an interesting subject of study in organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene typically involves multiple steps. One common method starts with the cyclization of a suitable precursor, followed by dehydrogenation to introduce the necessary double bonds. Specific reaction conditions, such as the use of catalysts and solvents, are crucial to achieving high yields and purity .
Industrial Production Methods: While industrial production methods for Bicyclo[42The scalability of these methods would depend on the availability of starting materials and the efficiency of the synthetic routes .
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Halogens, acids, and bases are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Chemistry: Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene is used as a model compound to study the behavior of bicyclic systems and conjugated double bonds. It helps in understanding reaction mechanisms and the stability of such structures .
Biology and Medicine: While specific biological and medical applications are limited, the compound’s unique structure makes it a potential candidate for drug design and development. Its interactions with biological molecules can provide insights into new therapeutic approaches .
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex organic compounds. Its reactivity and stability make it valuable for producing specialized chemicals .
Wirkmechanismus
The mechanism by which Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene exerts its effects involves its ability to participate in various chemical reactions. The compound’s multiple double bonds allow it to interact with different reagents, leading to the formation of new products. Molecular targets and pathways involved in these reactions depend on the specific context and conditions .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[6.2.0]decapentaene: Another bicyclic hydrocarbon with a different ring structure and double bond arrangement.
Bicyclo[5.3.0]deca-2,4,6,8,10-pentaene: A compound with a similar molecular formula but different structural features.
Uniqueness: Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene is unique due to its specific ring structure and the arrangement of double bonds. This configuration imparts distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
118226-93-0 |
|---|---|
Molekularformel |
C10H8 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene |
InChI |
InChI=1S/C10H8/c1-2-4-10-7-5-9(3-1)6-8-10/h1-8H |
InChI-Schlüssel |
ZDURTVFYVLIQHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC=C(C=C1)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)



![2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14298597.png)
![3-Hydroxy-12-methyl-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]tridecan-1-one](/img/structure/B14298599.png)

![(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)[4-(octyloxy)phenyl]methanone](/img/structure/B14298614.png)
![Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane](/img/structure/B14298615.png)



